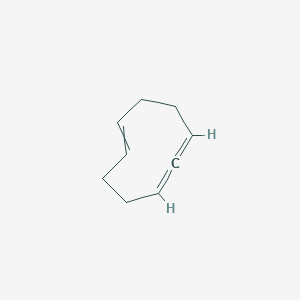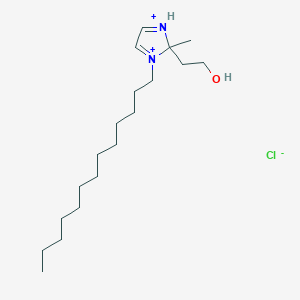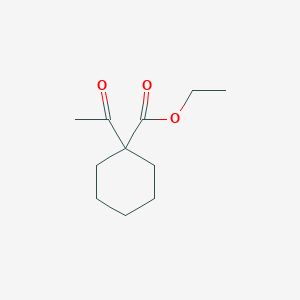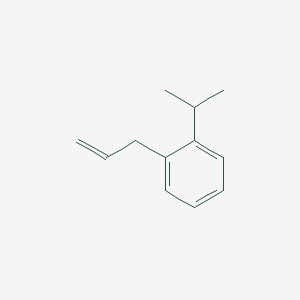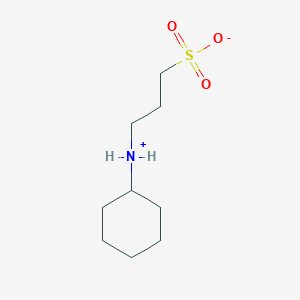
(R)-(-)-3-Methyl-2-butanol
Overview
Description
Synthesis Analysis
The synthesis of (R)-(-)-3-Methyl-2-butanol can be achieved through several methods, including the biocatalytic asymmetric reduction of 2-butanone using alcohol dehydrogenases. Erdmann et al. (2014) describe a process that achieved high conversion (>99%) and enantiomeric excess (>96%) of (R)-2-butanol using recombinant E. coli cells in a micro-aqueous, solvent-free continuous reaction system, showcasing a potent synthesis strategy (Erdmann et al., 2014).
Molecular Structure Analysis
The molecular structure and conformation of 3-methyl-2-butanone, a closely related compound, have been extensively studied, providing insight into the structural aspects of (R)-(-)-3-Methyl-2-butanol. Sakurai et al. (1989) conducted a detailed investigation combining gas electron diffraction, ab initio calculations, and vibrational spectroscopy to determine the molecular structure and predominant conformations (Sakurai et al., 1989).
Chemical Reactions and Properties
(R)-(-)-3-Methyl-2-butanol participates in a variety of chemical reactions, reflecting its versatile chemical properties. The kinetics and products of reactions involving alcohol functional groups, such as those studied by Aschmann et al. (2011), provide valuable information on the reactivity and potential applications of (R)-(-)-3-Methyl-2-butanol (Aschmann et al., 2011).
Physical Properties Analysis
The physical properties of (R)-(-)-3-Methyl-2-butanol, including its density, heat capacity, and speed of sound, have been the subject of studies aiming to understand its behavior under different conditions. Dzida and Waleczek (2010) explored these properties in mixtures with heptane, providing insights into the effects of temperature and pressure on the compound's physical behavior (Dzida & Waleczek, 2010).
Chemical Properties Analysis
The chemical properties of (R)-(-)-3-Methyl-2-butanol are influenced by its molecular structure, as discussed earlier. Studies such as those by Lee et al. (2008) on fermentative butanol production by clostridia highlight the significance of molecular structure on the compound's utility and production methods (Lee et al., 2008).
Scientific Research Applications
Biofuel Production:
- Engineering E. coli for Biofuel : An engineered Escherichia coli strain demonstrated the potential to produce 3-methyl-1-butanol, a biofuel, from glucose through amino acid biosynthetic pathways, showing the feasibility of using E. coli for biofuel production (Connor & Liao, 2008).
- Pentanol Isomer Synthesis in Microorganisms : Metabolic engineering in microbial strains has been explored for the production of pentanol isomers like 2-methyl-1-butanol and 3-methyl-1-butanol, showing promise for biofuel applications (Cann & Liao, 2009).
- 2-Butanol and Butanone Production : Research on producing 2-butanol, a biofuel, in Saccharomyces cerevisiae using a TEV-protease based expression system, highlighted the potential for sustainable biofuel production (Ghiaci, Norbeck, & Larsson, 2014).
Chemical Synthesis and Analysis:
- Synthesis of R-2-amino-3-methyl-1,1-diphenyl-1-butanol : This compound, an important catalyst for the synthesis of chiral intermediates, was synthesized from R-valine, demonstrating its utility in chemical synthesis (Yi, 2010).
- Liquid-Liquid Equilibrium Study : The study of ternary liquid-liquid equilibrium involving 3-methyl-1-butanol provided insights into its effectiveness for extracting certain chemicals from aqueous solutions (Li et al., 2018).
Environmental Impact and Safety:
- OH Radical Reactions with 3-methoxy-3-methyl-1-butanol : Investigated the reaction kinetics of 3-methoxy-3-methyl-1-butanol with OH radicals, important for understanding its environmental behavior and impact (Aschmann, Arey, & Atkinson, 2011).
- Investigation of Explosive Hazards : Research on mixtures containing hydrogen peroxide and different alcohols, including 2-methyl-2-butanol, assessed the explosive properties and safety concerns associated with these mixtures (Schreck et al., 2004).
properties
IUPAC Name |
(2R)-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLMTQWGSQIYOW-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-(-)-3-Methyl-2-butanol | |
CAS RN |
1572-93-6 | |
| Record name | (2R)-3-methylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using wool-Pt complexes as catalysts in the asymmetric hydrogenation of ketones to produce chiral alcohols like (R)-(-)-3-Methyl-2-butanol?
A: [] Wool-Pt complexes present a cost-effective and readily synthesizable alternative for catalyzing the asymmetric hydrogenation of certain ketones, leading to chiral alcohols like (R)-(-)-3-Methyl-2-butanol. The research highlights several benefits:
Q2: Can you explain the role of zeolite-supported gelatin-iron complexes in the asymmetric synthesis of (R)-(-)-3-Methyl-2-butanol?
A: [] Zeolite-supported gelatin-iron complexes (zeo-gelatin-Fe) function as heterogeneous catalysts in the asymmetric hydrogenation of prochiral ketones like 3-methyl-2-butanone, yielding chiral alcohols such as (R)-(-)-3-Methyl-2-butanol. The study indicates that these complexes, prepared using zeolite, gelatin, and ferric chloride, effectively catalyze the reaction at 20 °C and under atmospheric hydrogen pressure. Notably:
Q3: How does the choice of chiral catalyst influence the stereochemistry of the alcohol product in the asymmetric reduction of ketones, particularly in the case of (R)-(-)-3-Methyl-2-butanol?
A: [] The selection of a specific chiral catalyst plays a pivotal role in dictating the stereochemical outcome during the asymmetric reduction of prochiral ketones.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



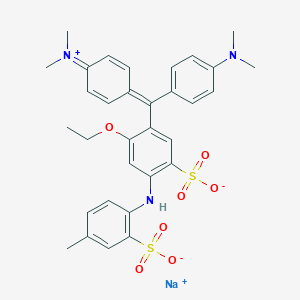
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)

